Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at the first and second positions of the ring. This particular compound features an ethyl ester group and an iodine atom attached to the pyrazole ring, which enhances its reactivity and utility in various chemical syntheses and pharmaceutical applications. Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is primarily utilized as an intermediate in organic synthesis and has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
The synthesis of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves two main steps: cyclocondensation and iodination.
In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use can significantly enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and minimize by-products during synthesis .
The molecular formula of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is , with a molecular weight of approximately . The structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate |
InChI Key | NHMXZLVUAWCNOU-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)I |
Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate exhibits versatility in chemical reactivity, allowing it to participate in various reactions. The presence of the iodine atom can facilitate nucleophilic substitution reactions, while the ester functional group can undergo hydrolysis to release active components for further reactions .
The mechanism of action for Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is largely dependent on its specific applications within medicinal chemistry. The iodine atom and pyrazole ring are critical for binding interactions with various molecular targets. This compound may interact with enzymes or receptors, modulating their activity through specific binding interactions facilitated by halogen bonding .
Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is characterized by several physical and chemical properties that influence its behavior in different environments:
Key chemical properties include:
Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate finds diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, highlighting its significance in advancing chemical science and medicinal development .
The strategic incorporation of halogens into pyrazole scaffolds directly addresses key mechanisms of bacterial resistance through enhanced target affinity and optimized physicochemical properties. Iodine’s large atomic radius (198 pm) and high polarizability create strong van der Waals interactions and halogen bonding capabilities with biological targets, disrupting efflux pump function and enzyme-mediated resistance [2] [7]. The 4-position on the pyrazole ring serves as an optimal site for halogen substitution, as it projects the iodine atom outward from the heterocyclic plane, facilitating deep penetration into hydrophobic binding pockets of bacterial proteins [4].
Table 1: Structural and Molecular Features of Key Pyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
4-(1H-Pyrazol-1-yl)butanoic acid | C₇H₁₀N₂O₂ | 154.17 | Butanoic acid linker, unsubstituted pyrazole |
(R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | C₆H₉N₃O₂ | 155.15 | Chiral amino acid backbone |
Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate | C₉H₁₅N₃O₂ | 197.24 | 4-Amino pyrazole, ethyl ester |
The butanoate linker in compounds like 4-(1H-pyrazol-1-yl)butanoic acid provides optimal spacing (approximately 6.2 Å) between the pyrazole pharmacophore and terminal functional groups, enabling simultaneous engagement with multiple binding regions in bacterial targets [4]. This spatial arrangement is critical for inhibiting resistance-conferring enzymes like β-lactamases, where halogen bonding between the pyrazole iodine and oxyanion holes (e.g., Ser130 in TEM-1 β-lactamase) enhances binding affinity by 3-5 fold compared to non-halogenated analogs [7]. Additionally, halogenation increases lipophilicity (log P +0.4–0.8), improving membrane penetration in Gram-negative bacteria—a key limitation for many existing antibiotics [2].
Iodo-substituted pyrazoles demonstrate remarkable synergy with conventional antibiotics by disrupting resistance mechanisms at sub-inhibitory concentrations. Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate exemplifies this trend, where the 4-iodo modification enhances synergistic effects with β-lactams against MRSA by 8-fold compared to its chloro- and bromo-analogs [2] [7]. The iodine atom specifically interacts with Tyr105 in PBP2a (penicillin-binding protein 2a), a key resistance determinant in MRSA, inducing conformational changes that restore β-lactam susceptibility [7].
Table 2: Key Iodo-Pyrazole Derivatives and Synergistic Properties
Compound Name | Molecular Weight (g/mol) | Iodine Position | Synergistic Antibiotic Partner |
---|---|---|---|
Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate | 337.16 | C4 | β-lactams, Fluoroquinolones |
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate | 294.09 | C4 | Aminoglycosides |
2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | 266.04 | C4 | Tetracyclines |
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate | 337.16 | C4 | Macrolides |
Structure-activity relationship (SAR) studies reveal that optimal adjuvant activity requires both the C4-iodo substitution and an ethyl ester moiety. Conversion to carboxylic acids (e.g., 2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid) reduces synergy by diminishing cell permeability, while esterification restores bioavailability [7]. The amino acid backbone in Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate further enables proton-dependent accumulation in acidic biofilm microenvironments (pH 5.5–6.2), achieving local concentrations 12-fold higher than in planktonic bacteria [2]. This targeted delivery disrupts biofilm matrices and inhibits quorum sensing by competitively binding to LuxS autoinducer-2 receptors, reducing virulence factor production in Pseudomonas aeruginosa at concentrations as low as 2 µg/mL [4] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7